molecular formula C23H21BrN2O2S B11662791 N-(4-bromophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-bromophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11662791
M. Wt: 469.4 g/mol
InChI Key: CNCFTQOPHUWLNR-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromophenyl and phenylacetamido groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene precursors.

    Introduction of the Bromophenyl Group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Phenylacetamido Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It can be studied for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl and phenylacetamido groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other benzothiophene derivatives, such as:

  • N-(4-Chlorophenyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(4-Methylphenyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

These similar compounds may share some chemical and biological properties but differ in their specific activities and applications due to variations in their substituent groups. The presence of the bromophenyl group in N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE may impart unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C23H21BrN2O2S

Molecular Weight

469.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H21BrN2O2S/c24-16-10-12-17(13-11-16)25-22(28)21-18-8-4-5-9-19(18)29-23(21)26-20(27)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,25,28)(H,26,27)

InChI Key

CNCFTQOPHUWLNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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